2-azido-4-bromobenzonitrile
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Overview
Description
2-Azido-4-bromobenzonitrile is an organic compound with the molecular formula C7H3BrN4 It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by an azido group (-N3) and a bromine atom (Br), respectively
Preparation Methods
The synthesis of 2-azido-4-bromobenzonitrile typically involves the introduction of the azido group and the bromine atom onto the benzonitrile core. One common method is the nucleophilic substitution reaction, where 4-bromobenzonitrile is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction results in the substitution of the bromine atom with the azido group, forming this compound .
Chemical Reactions Analysis
2-Azido-4-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Azido-4-bromobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-bromobenzonitrile primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
2-Azido-4-bromobenzonitrile can be compared with other azido-substituted benzonitriles, such as 2-azido-4-chlorobenzonitrile and 2-azido-4-fluorobenzonitrile. These compounds share similar reactivity due to the presence of the azido group but differ in their physical and chemical properties due to the different halogen substituents. The bromine atom in this compound imparts unique reactivity and stability compared to its chloro and fluoro counterparts .
Properties
CAS No. |
1597923-15-3 |
---|---|
Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
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